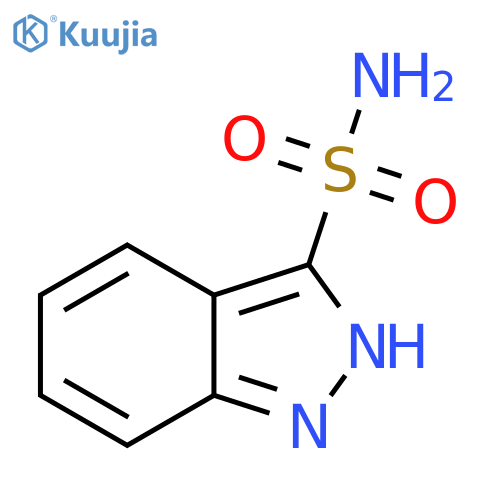

Cas no 2172185-05-4 (1H-indazole-3-sulfonamide)

1H-indazole-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1H-indazole-3-sulfonamide

- 2172185-05-4

- indazole sulfonamide

- SCHEMBL440399

- EN300-1618411

-

- インチ: 1S/C7H7N3O2S/c8-13(11,12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H2,8,11,12)

- InChIKey: NYLWOYSUVNXIHD-UHFFFAOYSA-N

- ほほえんだ: S(C1=C2C=CC=CC2=NN1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 197.02589765g/mol

- どういたいしつりょう: 197.02589765g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 97.2Ų

1H-indazole-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1618411-0.05g |

1H-indazole-3-sulfonamide |

2172185-05-4 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1618411-2.5g |

1H-indazole-3-sulfonamide |

2172185-05-4 | 2.5g |

$2771.0 | 2023-06-04 | ||

| Enamine | EN300-1618411-10000mg |

1H-indazole-3-sulfonamide |

2172185-05-4 | 10000mg |

$6082.0 | 2023-09-23 | ||

| Enamine | EN300-1618411-0.5g |

1H-indazole-3-sulfonamide |

2172185-05-4 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1618411-0.25g |

1H-indazole-3-sulfonamide |

2172185-05-4 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1618411-1.0g |

1H-indazole-3-sulfonamide |

2172185-05-4 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1618411-10.0g |

1H-indazole-3-sulfonamide |

2172185-05-4 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1618411-5.0g |

1H-indazole-3-sulfonamide |

2172185-05-4 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1618411-250mg |

1H-indazole-3-sulfonamide |

2172185-05-4 | 250mg |

$1300.0 | 2023-09-23 | ||

| Enamine | EN300-1618411-5000mg |

1H-indazole-3-sulfonamide |

2172185-05-4 | 5000mg |

$4102.0 | 2023-09-23 |

1H-indazole-3-sulfonamide 関連文献

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698

1H-indazole-3-sulfonamideに関する追加情報

Introduction to 1H-indazole-3-sulfonamide (CAS No. 2172185-05-4)

1H-indazole-3-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 2172185-05-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the sulfonamide class, which is well-documented for its broad spectrum of biological activities, particularly in the modulation of enzymatic and receptor interactions. The structural framework of 1H-indazole-3-sulfonamide combines the indazole moiety, a scaffold frequently encountered in natural products and pharmacologically active molecules, with a sulfonamide functional group, enhancing its potential for biological interactions.

The indazole ring system, characterized by a fused benzene and pyrrole ring, is known for its presence in various bioactive compounds, including some anticancer and antimicrobial agents. The introduction of a sulfonamide group at the 3-position of the indazole ring introduces a polar, negatively charged sulfonate moiety, which can significantly influence the compound's solubility, binding affinity, and metabolic stability. This modification opens up possibilities for designing molecules with tailored pharmacokinetic properties and enhanced target specificity.

In recent years, there has been a surge in research focusing on sulfonamide derivatives as potential therapeutic agents. The sulfonamide group is particularly valued for its ability to act as a hydrogen bond acceptor and donor, facilitating strong interactions with biological targets such as enzymes and receptors. This characteristic makes 1H-indazole-3-sulfonamide a promising candidate for drug discovery initiatives aimed at developing novel treatments for various diseases.

One of the most compelling aspects of 1H-indazole-3-sulfonamide is its structural versatility. The presence of both the indazole and sulfonamide moieties provides multiple sites for chemical modification, allowing researchers to fine-tune the compound's properties to optimize its biological activity. For instance, variations in substituents attached to the indazole ring or the sulfonamide group can alter the compound's affinity for specific targets or modulate its pharmacokinetic profile. This flexibility is particularly important in drug development pipelines where lead optimization is a critical step.

Current research in the field of medicinal chemistry has highlighted the potential of 1H-indazole-3-sulfonamide as an intermediate in the synthesis of more complex drug candidates. Studies have demonstrated its utility in generating derivatives with enhanced potency and selectivity against specific biological pathways. For example, modifications aimed at improving binding interactions with target proteins have led to compounds with improved pharmacological profiles. These findings underscore the importance of 1H-indazole-3-sulfonamide as a building block in modern drug discovery efforts.

The synthesis of 1H-indazole-3-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of an indazole precursor at the 3-position to introduce the sulfonamide group. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated cross-coupling techniques, have been employed to achieve these transformations efficiently. The development of streamlined synthetic routes is crucial for facilitating further exploration and commercialization of derivatives based on this scaffold.

Beyond its synthetic significance, 1H-indazole-3-sulfonamide has shown promise in preclinical studies as a potential therapeutic agent. Early-stage investigations have indicated that derivatives of this compound may exhibit activities relevant to conditions such as inflammation, infection, and neurological disorders. These preliminary findings have sparked interest among academic researchers and pharmaceutical companies alike, prompting further exploration into its therapeutic potential. The growing body of evidence supporting the bioactivity of 1H-indazole-3-sulfonamide derivatives reinforces its position as a valuable asset in medicinal chemistry research.

The future direction of research on 1H-indazole-3-sulfonamide is likely to focus on expanding its applications through structural diversification and computational modeling. Advances in computational chemistry have enabled researchers to predictively model molecular interactions with high accuracy, which can accelerate the discovery process. By integrating experimental data with computational insights, scientists can identify novel derivatives with optimized properties more efficiently than traditional methods alone would allow.

In conclusion,1H-indazole-3-sulfonamide (CAS No. 2172185-05-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and demonstrated biological relevance. Its combination of an indazole core and a sulfonamide group offers versatile opportunities for drug design and development. As research continues to uncover new applications and refine synthetic methodologies,1H-indazole-3-sulfonamide is poised to play an increasingly important role in addressing unmet medical needs through innovative therapeutic solutions.

2172185-05-4 (1H-indazole-3-sulfonamide) 関連製品

- 77177-21-0((1-methyl-1H-1,2,3-triazol-4-yl)methanol)

- 1864056-41-6(2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride)

- 1694022-61-1(3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine)

- 2172224-42-7(3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)

- 2171733-48-3(2-amino-3-cyanopentanoic acid)

- 2138517-95-8(2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid)

- 1805554-84-0(2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride)

- 696616-24-7(2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone)

- 2034439-43-3(N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide)

- 832738-10-0(1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)